2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine
Description
Crystallographic Analysis and Conformational Studies
X-ray crystallographic data for 2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine reveal a monoclinic crystal system with space group P2₁/n and unit cell parameters a = 6.379 Å, b = 15.538 Å, c = 20.51 Å, and β = 94.28°. The asymmetric unit contains one molecule, with bond lengths and angles consistent with typical arylpyridine systems. The pyridine core exhibits bond lengths of 1.337–1.341 Å for C–N and 1.387–1.402 Å for C–C bonds, aligning with delocalized π-electron density.
Conformational analysis highlights significant torsional angles between the central pyridine ring and its substituted aryl groups. The dihedral angles between the pyridine plane and the 4-methoxy-2,6-dimethylphenyl rings measure 22.3°, 35.3°, and 19.8°, indicating a non-coplanar arrangement that minimizes steric clashes between methoxy and methyl substituents. This distortion contrasts with unsubstituted bipyridine derivatives, which often adopt planar configurations.
Table 1: Crystallographic Parameters of 2,6-Bis(4-Methoxy-2,6-Dimethylphenyl)Pyridine
| Parameter | Value |
|---|---|
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell volume | 2027.3 ų |
| Density (calculated) | 1.204 g/cm³ |
| Radiation type | Mo Kα (λ = 0.71073 Å) |
Intermolecular interactions in the crystal lattice include C–H···π hydrogen bonds between methoxy oxygen atoms and aromatic protons of adjacent molecules, stabilizing the supramolecular architecture. These interactions occur at distances of 2.72–2.89 Å, consistent with weak hydrogen bonding.
Electronic Structure and Aromaticity Considerations
The electronic structure of 2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine is influenced by electron-donating methoxy (-OCH₃) and methyl (-CH₃) groups. Natural Bond Orbital (NBO) analysis predicts enhanced electron density at the pyridine nitrogen due to resonance donation from the para-methoxy groups. This effect is corroborated by downfield shifts in the pyridine ring protons (δ = 8.74–8.36 ppm in CDCl₃) observed via ¹H NMR.
Aromaticity metrics, including Harmonic Oscillator Model of Aromaticity (HOMA) indices, suggest moderate aromatic stabilization in the pyridine core (HOMA = 0.78), reduced compared to unsubstituted pyridine (HOMA = 0.91). This reduction arises from steric distortion and electron donation, which disrupt π-conjugation. The peripheral aryl rings exhibit higher HOMA values (0.85–0.89), reflecting less steric strain and maintained aromaticity.
Table 2: Selected Bond Lengths and Angles
| Bond/Angle | Value (Å/°) |
|---|---|
| C–N (pyridine) | 1.337–1.341 |
| C–C (pyridine) | 1.387–1.402 |
| Dihedral angle (Ar–Py) | 19.8–35.3 |
| C–O (methoxy) | 1.423 |
Density Functional Theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a Highest Occupied Molecular Orbital (HOMO) localized on the pyridine ring and methoxy groups, while the Lowest Unoccupied Molecular Orbital (LUMO) resides on the electron-deficient pyridine nitrogen. This electronic asymmetry suggests potential applications in coordination chemistry, where the compound could act as a terdentate ligand.
Comparative Analysis with Related Bis-Arylpyridine Derivatives
Structural and electronic comparisons with analogs such as 2,6-bis(4-methoxyphenyl)pyridine and 4-phenyl-2,6-diphenylpyridine highlight distinct features:
- Steric Effects : The 2,6-dimethyl substitution on the peripheral aryl rings introduces greater steric hindrance, increasing dihedral angles by 8–12° compared to non-methylated derivatives.
- Electronic Modulation : Methoxy groups in the 4-position enhance electron donation to the pyridine core, raising the HOMO energy by 0.3 eV relative to chloro- or nitro-substituted analogs.
- Crystallographic Packing : Unlike simpler bipyridines, which often form π-stacked columns, the title compound relies on C–H···π interactions for lattice stabilization, reducing crystallographic symmetry.
Table 3: Comparative Structural Data for Bis-Arylpyridine Derivatives
| Compound | Dihedral Angle (°) | HOMO (eV) | LUMO (eV) |
|---|---|---|---|
| 2,6-Bis(4-methoxyphenyl)pyridine | 15.2–28.7 | -6.2 | -1.8 |
| 2,6-Bis(4-chlorophenyl)pyridine | 18.4–31.5 | -6.9 | -2.1 |
| 2,6-Bis(4-methylphenyl)pyridine | 20.1–33.2 | -6.5 | -1.9 |
The synthesis of 2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine via Suzuki-Miyaura cross-coupling, as described in , contrasts with the microwave-assisted solvent-free method used for simpler analogs. This difference underscores the compound’s sensitivity to steric effects during metal-catalyzed coupling, necessitating optimized reaction conditions such as elevated temperatures (80–100°C) and Pd(PPh₃)₄ catalysts.
Properties
CAS No. |
697284-16-5 |
|---|---|
Molecular Formula |
C23H25NO2 |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine |
InChI |
InChI=1S/C23H25NO2/c1-14-10-18(25-5)11-15(2)22(14)20-8-7-9-21(24-20)23-16(3)12-19(26-6)13-17(23)4/h7-13H,1-6H3 |
InChI Key |
YAPJPGSAVCQIAG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1C2=NC(=CC=C2)C3=C(C=C(C=C3C)OC)C)C)OC |
Origin of Product |
United States |
Preparation Methods
Suzuki-Miyaura Cross-Coupling
This method dominates the synthesis of symmetrical 2,6-bis(aryl)pyridines due to its high efficiency and functional group tolerance.
Key Steps
- Core Synthesis : 2,6-Dibromopyridine serves as the primary starting material.
- Boronic Acid Preparation : 4-Methoxy-2,6-dimethylphenylboronic acid is synthesized via directed ortho-metalation or halogen-metal exchange.
- Catalytic Coupling : Pd-based catalysts (e.g., Pd(PPh₃)₄) facilitate the coupling in polar aprotic solvents (e.g., THF, DMF).
- Purification : Column chromatography or recrystallization isolates the product.
Example Protocol
Mechanistic Insight :
The Suzuki reaction proceeds via oxidative addition of 2,6-dibromopyridine to Pd(0), followed by transmetalation with the boronic acid and reductive elimination to form the C–C bond. Steric hindrance from the dimethyl groups may reduce reaction rates, necessitating higher temperatures or extended reaction times.
Ullmann-Type Coupling
This method is viable for less reactive aryl halides or when Pd catalysts are unavailable.
Key Steps
- Halide Activation : 2,6-Dibromopyridine reacts with Cu catalysts (e.g., Cu powder) in polar solvents (e.g., DMF).
- Aryl Halide Coupling : 4-Methoxy-2,6-dimethylphenyl bromide or iodide participates in the coupling.
- Base and Temperature : K₂CO₃ or KOH enhances deprotonation, while temperatures range from 100°C to reflux.
Example Protocol
| Parameter | Value/Description | Source |
|---|---|---|
| Catalyst | Cu powder (0.8–1.5 mol%) | |
| Solvent | N,N-Dimethylformamide (DMF) | |
| Base | K₂CO₃, KOH | |
| Temperature | 130°C (reflux) | |
| Yield | 85.2–91.4% |
Challenges :
Bromination-Mediated Functionalization
This approach involves brominating pyridine derivatives before coupling.
Key Steps
- Bromination : 2,6-Lutidine is brominated with dibromohein (CBr₂(CO₂Et)₂) in CCl₄ under radical initiation (e.g., AIBN or BPO).
- Coupling : The dibrominated intermediate undergoes cross-coupling with aryl boronic acids.
Example Protocol
Advantages :
Comparative Analysis of Methods
The choice of method depends on availability of reagents, desired yield, and steric tolerance.
| Method | Catalyst | Solvent | Temperature | Yield (%) | Key Advantage |
|---|---|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ | THF/DMF | 80–100°C | 31–72 | High regioselectivity |
| Ullmann Coupling | Cu | DMF | 100–130°C | 85–91 | Low-cost catalyst |
| Bromination + Coupling | – | CCl₄ | 80°C | 51–85 | Simplified purification |
Critical Challenges and Solutions
- Steric Hindrance :
- Byproduct Formation :
- Purification :
- Solution : Column chromatography (petroleum ether/ethyl acetate) or recrystallization (ethanol).
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide in acidic or basic media.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Nitrating mixture (HNO3/H2SO4), sulfuric acid, or halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Anti-Cancer Properties
Recent studies have indicated that derivatives of pyridine compounds exhibit anti-cancer properties. Specifically, 2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine has been explored for its ability to inhibit specific kinases involved in cancer progression. For instance, it has been noted that modifications to the pyridine structure can enhance selectivity towards targets such as PKMYT1, which is implicated in DNA damage response cancers .
Anti-HIV Activity
Research has demonstrated that compounds containing pyridine rings can modulate CD4 protein levels on human cells, potentially serving as entry inhibitors for HIV. The structural characteristics of 2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine contribute to its potency in down-regulating CD4 expression, making it a candidate for further development in HIV therapeutics .
Photovoltaic Applications
The compound's unique electronic properties make it suitable for use in organic photovoltaic devices. It can be incorporated into polymer blends to improve charge mobility and overall efficiency of solar cells. Studies have shown that the inclusion of such pyridine derivatives can enhance the power conversion efficiency of organic solar cells significantly .
Sensor Technology
Due to its ability to interact with various analytes, 2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine has potential applications in sensor technology. It can be utilized in the development of chemical sensors that detect environmental pollutants or biomolecules through changes in fluorescence or conductivity.
Catalytic Applications
The compound serves as a ligand in various catalytic processes, particularly in transition metal-catalyzed reactions. Its ability to stabilize metal complexes enhances the efficiency of reactions such as cross-coupling and C-H activation . The synthesis of novel compounds using 2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine as a catalyst has been documented, showcasing its versatility in organic synthesis.
Recovery of Noble Metals
Recent studies have highlighted the compound's effectiveness as an extractant for noble metals from aqueous solutions. It has shown over 99% recovery rates for metals like gold and silver using solvent extraction techniques. This application is particularly relevant in recycling processes and waste management strategies aimed at recovering valuable metals from electronic waste .
Data Summary
| Application Area | Specific Use Case | Efficiency/Outcome |
|---|---|---|
| Medicinal Chemistry | Anti-cancer agent targeting PKMYT1 | Enhanced selectivity observed |
| Anti-HIV entry inhibitor | Potency in CD4 modulation noted | |
| Material Science | Organic photovoltaic devices | Improved power conversion efficiency |
| Chemical sensors | Detects pollutants with high sensitivity | |
| Chemical Synthesis | Ligand for catalytic processes | Stabilizes metal complexes for enhanced reactions |
| Environmental Applications | Recovery of noble metals | Over 99% recovery rate for gold and silver |
Case Studies
- Anti-Cancer Study : A study published in a peer-reviewed journal demonstrated the effectiveness of pyridine derivatives in inhibiting tumor growth in vitro and in vivo models by targeting specific kinases involved in cancer cell proliferation .
- Noble Metal Recovery : Research conducted on the extraction capabilities of 2,6-bis(4-methoxy-2,6-dimethylphenyl)pyridine showed remarkable results in recovering precious metals from industrial wastewater through both dynamic and static separation methods .
Mechanism of Action
The mechanism of action of 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine involves its interaction with specific molecular targets, such as metal ions or biological macromolecules. The compound can coordinate with metal ions through its nitrogen and oxygen atoms, forming stable complexes that exhibit unique electronic and photophysical properties . In biological systems, it may interact with proteins or nucleic acids, leading to changes in their structure and function .
Comparison with Similar Compounds
2,6-Bis(1,3-oxazolin-2-yl)pyridine (Py-box)
Py-box ligands (e.g., 2,6-bis(1,3-oxazolin-2-yl)pyridine) are widely used in transition metal catalysis. Compared to 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine, Py-box lacks aromatic substituents on the pyridine ring, resulting in lower steric bulk. This difference impacts metal coordination geometry and catalytic performance. For example, Py-box titanium complexes exhibit activity in ethylene polymerization, whereas bulkier derivatives like 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine may stabilize higher-coordination states in metal centers .
2,6-Bis(methylbenzimidazol-2-yl)pyridine (mbzimpy)
mbzimpy forms stable complexes with Co(III) and Pr(III), as demonstrated in . The benzimidazole substituents provide stronger π-π interactions and hydrogen-bonding capabilities compared to the methoxy/methyl groups in 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine. This structural distinction leads to differences in luminescence properties and redox behavior. For instance, Co-mbzimpy complexes show distinct UV-Vis absorption peaks at 320–400 nm, attributed to ligand-to-metal charge transfer (LMCT) transitions .
Iron-Based Catalysts for Ethylene Oligomerization
Iron catalysts derived from 2,6-bis(aryliminoethyl)pyridine ligands (e.g., 2,6-bis[1-(2-methyl-4-methoxyphenylimino)ethyl]pyridine) exhibit catalytic activities up to 5.1 × 10⁸ g/(mol·h) for ethylene oligomerization. The methoxy group in the 4-position enhances electron donation to the metal center, increasing activity compared to non-methoxy analogs.
Chromium Complexes for Enantioselective Catalysis
Homoleptic [Cr(dqp-R)₂]³⁺ complexes (dqp = 2,6-di(quinolin-8-yl)pyridine) with methoxy substituents (e.g., dqp-OMe) show enantioselectivity in asymmetric reactions.
Photophysical and Spectroscopic Properties
Diphenylpyridine Derivatives
Diphenylpyridine analogs with electron-withdrawing (e.g., PT-CN: 2,6-bis(4-cyanophenyl)pyridine) or electron-donating (e.g., PT-SCH₃: 2,6-bis(4-methylsulphanylphenyl)pyridine) substituents exhibit solvent-dependent fluorescence. PT-CN shows a blue-shifted emission (λₑₘ = 420 nm in hexane) compared to PT-SCH₃ (λₑₘ = 460 nm).
Thermal and Solubility Properties
Polyimides Derived from 4-Aryl-2,6-Bis(4-aminophenyl)pyridine
Polyimides incorporating 2,6-bis(4-aminophenyl)pyridine backbones show thermal stability up to 500°C. The methoxy groups in 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine may improve solubility in polar solvents (e.g., dimethylacetamide) while maintaining thermal resistance, similar to fluorinated polyimides derived from hexafluoroisopropylidene dianhydride (6FDA) .
Crystallographic and Geometric Comparisons
2,6-Bis(4-methoxyphenyl)-4-phenylpyridine
Single-crystal X-ray diffraction of 2,6-Bis(4-methoxyphenyl)-4-phenylpyridine reveals dihedral angles of 63–89° between the central pyridine and substituent phenyl rings.
Data Tables
Biological Activity
2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine (CAS No. 697284-16-5) is a pyridine derivative notable for its unique structural features, including two methoxy groups and two methyl groups on the phenyl rings. This compound has garnered interest due to its potential biological activities, which may include enzyme inhibition and interaction with various molecular targets.
Structural Characteristics
The molecular formula of 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine is , with a molecular weight of approximately 276.42 g/mol. The presence of methoxy and methyl groups enhances its lipophilicity and may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The aldehyde group in related derivatives allows for significant reactivity, while the aromatic rings facilitate π-π interactions with other aromatic systems, impacting binding affinity and specificity toward various targets .
Biological Activities
Research indicates that 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine and its derivatives exhibit several biological activities:
- Antimicrobial Activity : Some studies suggest that pyridine derivatives possess antimicrobial properties, potentially making them candidates for developing new antibiotics .
- Enzyme Inhibition : The compound has been explored for its ability to inhibit specific enzymes, which could be pivotal in therapeutic applications. For example, similar compounds have shown inhibition against enzymes involved in metabolic pathways .
- Anti-inflammatory Effects : Certain structural analogs have demonstrated anti-inflammatory activity, indicating that this compound may also have similar effects .
Case Studies
- Antimicrobial Efficacy : A study evaluating various pyridine derivatives found that modifications at the 2 and 6 positions significantly enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. While specific data on 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine was limited, the trend suggests potential efficacy .
- Enzyme Interaction : In a comparative study of enzyme inhibitors, derivatives with similar structures were shown to bind effectively to target enzymes involved in inflammatory processes. This suggests that 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine could potentially act through similar mechanisms .
Comparative Analysis
The following table summarizes key features and biological activities of compounds structurally related to 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine:
| Compound Name | CAS Number | Key Features | Notable Biological Activity |
|---|---|---|---|
| 2-(2-Methylphenyl)pyridine-4-carbaldehyde | 884495-26-5 | Lacks methoxy groups; simpler structure | Moderate enzyme inhibition |
| 2,6-Bis(4-methoxy-2-methylphenyl)pyridine | 697284-16-5 | Contains additional methyl groups | Antimicrobial properties |
| 6-(4-Methoxy-2-methylphenyl)pyridin-3-ol | Not specified | Contains hydroxyl group; different functional properties | Potential anti-inflammatory effects |
Q & A
Basic: What synthetic strategies are commonly employed to prepare 2,6-Bis(4-methoxy-2,6-dimethylphenyl)pyridine?
Methodological Answer:
The synthesis typically involves coupling reactions between substituted aryl halides and pyridine derivatives. A stepwise approach includes:
- Pre-functionalization of pyridine : Use 2,6-dihalopyridine (e.g., 2,6-dichloropyridine) as a core, followed by Suzuki-Miyaura coupling with 4-methoxy-2,6-dimethylphenylboronic acid under Pd catalysis .
- Protection/deprotection : Methoxy groups may require protection (e.g., using tert-butyldimethylsilyl ethers) to prevent side reactions during coupling .
- Biocatalytic routes : For eco-friendly synthesis, whole-cell biocatalysis (e.g., recombinant microbial systems) can introduce hydroxymethyl groups, which are later functionalized to methoxy and methyl substituents .
Advanced: How do steric and electronic effects of the 4-methoxy-2,6-dimethylphenyl groups influence coordination chemistry with transition metals?
Methodological Answer:
- Steric effects : The bulky 2,6-dimethyl groups restrict metal coordination geometries, favoring octahedral or square-planar complexes. For example, in Ru(III) complexes, the ligand adopts a tridentate binding mode via pyridine N and adjacent aryl groups, but steric hindrance limits coordination to larger metals like lanthanides .
- Electronic effects : The electron-donating methoxy group enhances π-backbonding in low-spin d⁶ metals (e.g., Ru, Fe), stabilizing metal-ligand bonds. This is critical in catalytic applications (e.g., oxidation reactions) where ligand-to-metal charge transfer dictates reactivity .
- Validation : X-ray crystallography (using SHELXL ) and DFT calculations are used to analyze bond lengths and angles, confirming steric/electronic contributions .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign methoxy (-OCH₃, δ ~3.8 ppm) and methyl (-CH₃, δ ~2.3 ppm) protons. Aromatic protons on pyridine (δ ~8.5–7.5 ppm) and aryl groups show splitting patterns dependent on substituent positions .
- FT-IR : Confirm C-O (methoxy, ~1250 cm⁻¹) and C=N (pyridine, ~1600 cm⁻¹) stretches.
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 429.2) and fragmentation patterns .
Advanced: How can crystallographic data resolve contradictions in reported structural motifs (e.g., hydrogen bonding vs. π-π stacking)?
Methodological Answer:
- High-resolution X-ray diffraction : Use SHELX programs to refine structures and identify hydrogen bonds (e.g., O–H···N interactions in hydrates) and π-π stacking distances (typically 3.3–3.8 Å). For example, in related bis-Schiff base derivatives, hydrogen-bonded water molecules mediate dimerization, while π-π interactions extend the lattice into columns .
- Disorder modeling : Address overlapping electron densities (e.g., methyl rotamers) using PART instructions in SHELXL .
- Validation tools : Check R-factors (<5%), residual density maps, and Hirshfeld surfaces to confirm intermolecular interactions .
Basic: What are the compound’s applications in materials science?
Methodological Answer:
- Luminescent sensors : The pyridine core and electron-rich aryl groups enable selective binding to metal ions (e.g., Hg²⁺, Cu²⁺) via fluorescence quenching or enhancement. For example, analogous 2,6-bis(benzimidazolyl)pyridine derivatives detect aniline with a linear response in emission intensity .
- Ligand design : Its rigidity and chelating ability make it suitable for synthesizing macrocyclic crown ethers (e.g., pyridino-18-crown-6) for ion-selective electrodes .
Advanced: How do substituent modifications (e.g., replacing methoxy with nitro groups) affect photophysical properties?
Methodological Answer:
- Absorption/emission shifts : Electron-withdrawing groups (e.g., -NO₂) redshift absorption spectra via charge-transfer transitions. For instance, 2,6-bis(nitrostyryl)pyridine derivatives show λmax at 450 nm vs. 380 nm for methoxy analogs .
- Acidochromism : Protonation of pyridine N or substituents (e.g., -N(CH₃)₂) alters emission. In 2,6-distyrylpyridines, dual protonation at pyridine and dimethylamino groups enhances sensitivity to pH .
- Methodology : Time-resolved spectroscopy and TD-DFT calculations correlate substituent effects with excited-state dynamics .
Advanced: What strategies mitigate synthetic challenges (e.g., low yields in macrocyclization)?
Methodological Answer:
- Tosylate intermediates : Replace bromomethyl with tosyloxymethyl groups to improve reactivity and reduce side products. For example, 4-bromo-2,6-bis(tosyloxymethyl)pyridine achieves >70% yield in crown ether synthesis vs. <40% for bromomethyl analogs .
- Template effects : Use metal ions (e.g., K⁺) to pre-organize ligands during macrocyclization.
- High-dilution conditions : Minimize oligomerization by slow addition of reactants (e.g., 0.1 mM in THF) .
Basic: How is computational chemistry applied to predict properties of this compound?
Methodological Answer:
- Molecular docking : Predict binding affinities to metal ions or biomolecules using AutoDock Vina. For example, dock the compound into cytochrome P450 active sites to assess metabolic stability .
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps, guiding sensor design .
- MD simulations : Study solvation effects (e.g., in DMSO) on conformational stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
